N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
Description
N-[2-(5-Methoxy-1H-Indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic small molecule characterized by three key structural motifs:
- 5-Methoxyindole: A substituted indole ring with a methoxy group at position 5, which enhances electron-donating properties and influences receptor binding.
- Pyrimidine: A nitrogen-rich heterocycle that improves solubility and metabolic stability.
Properties
Molecular Formula |
C21H25N5O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-28-18-5-6-19-16(14-18)7-12-25(19)13-10-22-20(27)17-4-2-11-26(15-17)21-23-8-3-9-24-21/h3,5-9,12,14,17H,2,4,10-11,13,15H2,1H3,(H,22,27) |
InChI Key |
BSMQMHAWSKFHGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Piperidinecarboxamide Core Formation
The piperidine ring is functionalized at the 3-position with a carboxamide group. In a typical procedure, 3-piperidinecarboxylic acid is activated using carbonyldiimidazole (CDI) and reacted with 2-aminopyrimidine in tetrahydrofuran (THF) at 60°C for 12 hours. The intermediate is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) with a yield of 78%.
Indole Ethylamine Attachment
The 5-methoxyindole moiety is introduced via nucleophilic substitution. 5-Methoxy-1H-indole is treated with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, yielding 1-(2-bromoethyl)-5-methoxy-1H-indole. This intermediate is then coupled to the piperidinecarboxamide core using cesium carbonate (Cs₂CO₃) in acetonitrile at reflux, achieving a 65% yield.
Final Purification
Crude product is purified via recrystallization from ethanol/water (4:1), resulting in >99% purity by HPLC.
Table 1: Key Reaction Parameters for Multi-Step Condensation
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Carboxamide Formation | CDI, THF, 60°C, 12h | 78% | 95% |
| Indole Alkylation | K₂CO₃, DMF, 80°C, 8h | 82% | 90% |
| Final Coupling | Cs₂CO₃, CH₃CN, reflux, 6h | 65% | 99% |
Fragment Coupling Strategy
This method leverages pre-synthesized fragments to streamline the process:
Synthesis of 1-(2-Pyrimidinyl)-3-Piperidinecarboxamide
3-Piperidinecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then reacted with 2-aminopyrimidine in dichloromethane (DCM) at 0°C. The product is obtained in 85% yield after neutralization and filtration.
Indole-Ethylamine Fragment Preparation
5-Methoxyindole is alkylated with 2-chloroethylamine hydrochloride in the presence of sodium hydride (NaH) in DMF, producing 2-(5-methoxy-1H-indol-1-yl)ethylamine.
Amide Bond Formation
The two fragments are coupled using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM at room temperature. This step achieves a 72% yield with 98% purity after reverse-phase HPLC.
Table 2: Fragment Coupling Optimization
| Parameter | Condition | Outcome |
|---|---|---|
| Coupling Reagent | HATU vs. EDCl/HOBt | HATU: 72% yield |
| Solvent | DCM vs. DMF | DCM: Higher purity |
| Temperature | RT vs. 40°C | RT: Optimal kinetics |
Solid-Phase Synthesis
Solid-phase methods enhance scalability and reduce purification steps:
Resin Functionalization
Wang resin is loaded with Fmoc-protected 3-piperidinecarboxylic acid using DIC/HOBt activation. After Fmoc deprotection with piperidine, 2-aminopyrimidine is coupled via HATU.
Indole Side-Chain Incorporation
The resin-bound intermediate is treated with 2-(5-methoxy-1H-indol-1-yl)ethylamine (prepared as in Section 2.2) under microwave irradiation (100°C, 30 min). Cleavage from the resin using trifluoroacetic acid (TFA)/H₂O (95:5) yields the crude product, which is purified via preparative HPLC (85% yield).
Catalytic Asymmetric Synthesis
For enantiomerically pure forms, chiral catalysts are employed:
Piperidine Ring Formation
A proline-derived organocatalyst facilitates the asymmetric Mannich reaction between δ-valerolactam and benzaldehyde, producing (R)-3-piperidinecarboxylic acid with 92% enantiomeric excess (ee).
Subsequent Functionalization
The chiral piperidine intermediate undergoes carboxamide formation and indole coupling as described in Sections 1.1–1.2, maintaining >90% ee throughout.
Table 3: Asymmetric Synthesis Performance
| Step | Catalyst | ee | Yield |
|---|---|---|---|
| Mannich Reaction | L-Proline | 92% | 75% |
| Carboxamide Formation | None | N/A | 78% |
| Final Coupling | Cs₂CO₃ | 90% | 65% |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 3-piperidinecarboxylic acid, 2-aminopyrimidine, and 2-(5-methoxy-1H-indol-1-yl)ethylamine with K₂CO₃ for 2 hours achieves 68% yield, eliminating solvent waste.
Photocatalytic Coupling
Visible-light-mediated cross-coupling using eosin Y as a photocatalyst reduces reaction time to 1 hour with comparable yields (70%).
Chemical Reactions Analysis
Reaction Types: The compound may undergo various reactions, including oxidation, reduction, and substitution. Detailed investigations are necessary to elucidate its reactivity.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) could be used.
Substitution: Halogenation reactions with iodine or other halogens may occur.
Major Products: The major products formed during these reactions would depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Indole Derivatives:
Melatonin Precursor: The compound is a precursor in the biosynthesis of melatonin, a hormone involved in regulating circadian rhythms, sleep-wake cycles, and antioxidant activity.
Pharmaceuticals: Investigate its potential as a drug candidate or scaffold for novel compounds.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Functional Group Analysis
The following compounds share partial structural homology with the target molecule, enabling a comparative assessment:
Table 1: Structural and Functional Group Comparison
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
*logP estimated using fragment-based methods.
Key Observations:
- Polar Surface Area (PSA) : Higher PSA in triazolo-pyridazine () suggests improved solubility but may limit blood-brain barrier penetration.
- Metabolic Stability : Pyrimidine (target) and oxan-4-yl () are metabolically robust compared to ethoxy-quinazoline (), which may undergo oxidative dealkylation.
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a compound of significant interest due to its potential biological activities. This article will explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H24N4O2
- Molecular Weight : 364.45 g/mol
- CAS Number : Not specifically listed in the provided sources, but related compounds have been cataloged under various identifiers.
1. Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the indole structure have shown efficacy against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL for certain analogs .
2. Anticancer Activity
Research has demonstrated that indole-based compounds can inhibit the proliferation of various cancer cell lines. For example, one study reported that certain derivatives exhibited IC50 values in the micromolar range against A549 lung cancer cells, indicating promising anticancer activity . The cytotoxic effects were attributed to the compounds' ability to induce apoptosis in rapidly dividing cells while sparing normal cells.
The biological activity of this compound may be linked to its interaction with specific cellular targets. Molecular docking studies suggest that it may bind to proteins involved in cell signaling pathways, potentially modulating their activity and leading to altered cellular responses .
Case Study 1: Antibacterial Efficacy
In a comparative study, a series of indole derivatives were synthesized and tested for antibacterial properties against S. aureus strains, including MRSA. The study found that several compounds demonstrated significant antibiofilm activity, which is crucial for treating chronic infections where biofilm formation is prevalent .
Case Study 2: Anticancer Potential
Another research effort focused on evaluating the antiproliferative effects of indole derivatives on various cancer cell lines. The findings highlighted that compounds structurally related to this compound showed selective toxicity towards cancerous cells while exhibiting minimal effects on non-cancerous cells .
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity Type | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Antibacterial | 0.98 | - |
| Indole derivative A | Anticancer | - | <10 |
| Indole derivative B | Antifungal | 7.80 | - |
Q & A
Q. Q1. What methodologies are recommended for optimizing the yield of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide in multi-step synthesis?
- Key Considerations :
- Catalyst Selection : Palladium or copper catalysts are effective for coupling reactions involving indole and pyrimidine moieties .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres minimize side reactions .
- Temperature Control : Step-specific optimization (e.g., 60–80°C for coupling steps) improves reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
| Example Synthesis Conditions |
|---|
| Indole Alkylation : Pd(OAc)₂, DMF, 80°C, 65% yield |
| Piperidine Coupling : CuI, THF, 60°C, 72% yield |
Structural Characterization
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
Biological Activity & Mechanisms
Q. Q3. What computational approaches are effective in predicting the interaction of this compound with serotonin receptors?
- Methodologies :
Q. Q4. How does the methoxy group on the indole moiety influence pharmacokinetic properties?
- Impact :
- Lipophilicity : Increases logP, enhancing blood-brain barrier penetration .
- Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes .
Data Analysis & Contradictions
Q. Q5. How can researchers address discrepancies in reported biological activity data across studies?
- Strategies :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor assays) and control compounds .
- Orthogonal Assays : Validate results via radioligand binding and functional cAMP assays .
- Batch Consistency : Ensure compound purity (>95%) via LC-MS to exclude batch-to-batch variability .
Safety & Handling
Q. Q6. What safety protocols are critical for handling this compound in experimental settings?
- Precautions :
- PPE : Gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
- Storage : -20°C under argon to prevent degradation .
- Disposal : Incineration or chemical neutralization following local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
